Cas no 56529-67-0 (Benzyl 5-bromo-2-hydroxybenzoate)

Benzyl 5-bromo-2-hydroxybenzoate 化学的及び物理的性質
名前と識別子
-
- Benzyl 5-bromo-2-hydroxybenzoate
- 5-broMo-2-hydroxybenzoate
- benzyl 5-bromo-2-hydroxy-benzoate
- Benzyl5-bromo-2-hydroxybenzoate
- DTXSID10428933
- 56529-67-0
- AKOS015856320
- A831075
- DB-072151
-
- インチ: InChI=1S/C14H11BrO3/c15-11-6-7-13(16)12(8-11)14(17)18-9-10-4-2-1-3-5-10/h1-8,16H,9H2
- InChIKey: HVRNODKHDGQLGQ-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)COC(=O)C2=C(C=CC(=C2)Br)O
計算された属性
- せいみつぶんしりょう: 305.98913
- どういたいしつりょう: 305.989
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 276
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.1
- トポロジー分子極性表面積: 46.5A^2
じっけんとくせい
- 密度みつど: 1.516
- ふってん: 389.732°C at 760 mmHg
- フラッシュポイント: 189.504°C
- 屈折率: 1.63
- PSA: 46.53
Benzyl 5-bromo-2-hydroxybenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A019098861-5g |
Benzyl 5-bromo-2-hydroxybenzoate |
56529-67-0 | 95% | 5g |
$892.50 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1738224-1g |
Benzyl 5-bromo-2-hydroxybenzoate |
56529-67-0 | 98% | 1g |
¥2478.00 | 2024-05-08 | |
Crysdot LLC | CD12060570-5g |
Benzyl 5-bromo-2-hydroxybenzoate |
56529-67-0 | 95+% | 5g |
$662 | 2024-07-24 | |
Ambeed | A638362-1g |
Benzyl 5-bromo-2-hydroxybenzoate |
56529-67-0 | 95+% | 1g |
$248.0 | 2024-04-18 |
Benzyl 5-bromo-2-hydroxybenzoate 関連文献
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
Benzyl 5-bromo-2-hydroxybenzoateに関する追加情報
Benzyl 5-bromo-2-hydroxybenzoate (CAS No. 56529-67-0): A Comprehensive Overview in Modern Chemical Research
Benzyl 5-bromo-2-hydroxybenzoate, with the chemical identifier CAS No. 56529-67-0, is a compound of significant interest in the field of pharmaceutical chemistry and synthetic biology. This molecule, characterized by its benzyl ester group and the presence of both bromine and hydroxyl substituents on the aromatic ring, has garnered attention due to its versatile applications in drug development and material science. The unique structural features of Benzyl 5-bromo-2-hydroxybenzoate make it a valuable intermediate in the synthesis of various bioactive molecules, including potential therapeutic agents.
The compound's molecular structure, consisting of a phenolic hydroxyl group and a brominated ring, positions it as a promising candidate for further functionalization. This dual reactivity allows for the introduction of additional functional groups, making it a useful building block in organic synthesis. Recent studies have highlighted its role in the development of novel antimicrobial agents, where the bromine atom serves as a handle for further chemical modifications, enhancing the compound's efficacy against resistant bacterial strains.
In the realm of medicinal chemistry, Benzyl 5-bromo-2-hydroxybenzoate has been explored for its potential as an intermediate in the synthesis of kinase inhibitors. Kinases are enzymes involved in numerous cellular processes, and their dysregulation is often associated with various diseases, including cancer. By leveraging the reactivity of the bromine and hydroxyl groups, researchers have been able to develop derivatives that exhibit inhibitory activity against specific kinases, thereby opening new avenues for therapeutic intervention.
Moreover, the compound has shown promise in materials science applications. Its ability to form stable complexes with metal ions has led to investigations into its use as a ligand in coordination chemistry. These complexes have been studied for their catalytic properties and potential applications in industrial processes. The hydroxyl group's ability to coordinate with metals while maintaining stability makes Benzyl 5-bromo-2-hydroxybenzoate an attractive candidate for such applications.
Recent advancements in computational chemistry have also contributed to a deeper understanding of Benzyl 5-bromo-2-hydroxybenzoate's reactivity and interaction with biological targets. Molecular modeling studies have provided insights into how structural modifications can enhance binding affinity and selectivity, guiding the design of more effective derivatives. These computational approaches are increasingly integrated into drug discovery pipelines, accelerating the development of novel therapeutics.
The synthesis of Benzyl 5-bromo-2-hydroxybenzoate itself is another area of active research. Optimizing synthetic routes to improve yield and purity is crucial for its application in pharmaceuticals. Recent methodologies have focused on greener chemistry principles, utilizing catalytic systems that minimize waste and energy consumption. Such advancements not only enhance efficiency but also align with global efforts to promote sustainable chemical practices.
In conclusion, Benzyl 5-bromo-2-hydroxybenzoate (CAS No. 56529-67-0) represents a multifaceted compound with broad applications across chemical research. Its unique structural features enable diverse functionalizations, making it a valuable tool in drug development, material science, and catalysis. As research continues to uncover new possibilities, this compound is poised to play an increasingly important role in advancing scientific and technological innovation.
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